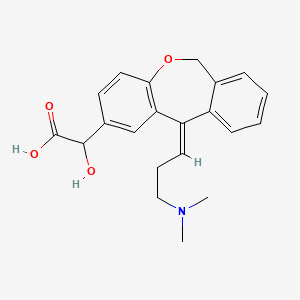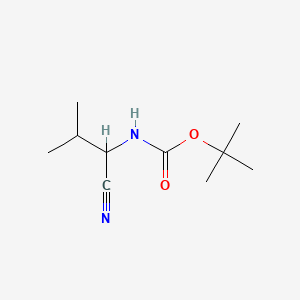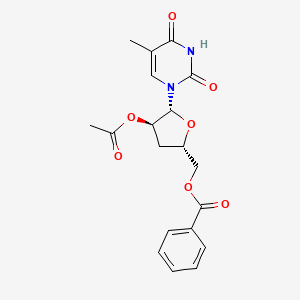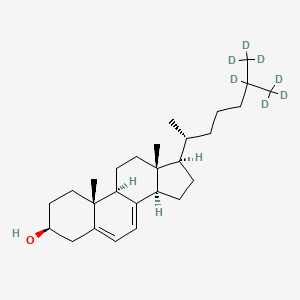
7-脱氢胆固醇-d7
描述
7-dehydro Cholesterol-d7 is intended for use as an internal standard for the quantification of 7-dehydro cholesterol by GC- or LC-MS. 7-dehydro Cholesterol (7-DHC) is an immediate precursor of cholesterol. It is reduced to cholesterol by the enzyme 3β-hydroxysterol-Δ7-reductase (DHCR7) in the last step of cholesterol biosynthesis. It accumulates in Smith-Lemli-Opitz syndrome (SLOS), a disorder characterized by a mutation in the DHCR7 gene and decreased cholesterol levels in bodily tissues and fluids, as well as microcephaly, intellectual disability, and distinctive dysmorphic features. 7-DHC is highly susceptible to free radical oxidation, giving rise to several oxysterols that may be involved in the pathogenesis of SLOS. 7-DHC levels are increased in brain, liver, and serum in a rat model of SLOS induced by the DHCR7 inhibitor AY 9944.1 7-DHC is also a provitamin that is converted to vitamin D3 by ultraviolet-B (UVB) light in a human skin equivalent system and in isolated human skin samples.
7-dehydrocholesterol (7-DHC) is a cholesterol precursor and is localized in basal epidermal keratinocytes. 7DHC on photolysis in the presence of ultraviolet light B generates previtamin D3. The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of C(7-8) double bond of 7-DHC to cholesterol. 7-dehydrocholesterol-d7 is a deuterated derivative of 7-dehydrocholesterol.
科学研究应用
维生素 D 光生物学研究
7-脱氢胆固醇-d7 (7DHC) 在维生素 D 及其代谢产物的生成中起着至关重要的作用,这些代谢产物维持着钙的稳态 {svg_1}. 皮肤中 7DHC 对 UVB 的吸收会引发维生素 D 的生成 {svg_2}. 一种新开发的经过验证的 LC–MS/MS 方法被用于测量人皮肤中 7DHC 的浓度,该方法已成为维生素 D 光生物学研究的工具 {svg_3}.
皮肤健康研究
使用现代液相色谱-串联质谱 (LC–MS/MS) 技术研究了人皮肤中 7DHC 的浓度及其对 UVB 的反应 {svg_4}. 这项研究有助于提供更多关于皮肤健康和 UVB 照射影响的信息 {svg_5}.
LC–MS/MS 技术的开发
7DHC 已被用于开发和验证一种可靠的方法来测量皮肤中的 7DHC 浓度 {svg_6}. 该方法使用乙酸乙酯:甲醇 1:1 (v/v) 和 4-苯基-1,2,4-三唑啉-3,5-二酮 (PTAD) 来提高 7DHC 通过电喷雾电离质谱 (ESI–MS) 的电离 {svg_7}.
培养细胞中脂质分析
This compound 已被用作内标,用于在液相色谱-质谱 (LC-MS) 中对衣藻 CC-125 脂质提取物进行质谱分析 {svg_8}. 这有助于分析培养细胞中的氧固醇 {svg_9}.
铁死亡研究
7-脱氢胆固醇是铁死亡的内源性抑制剂 {svg_10}. 铁死亡是一种依赖于铁的程序性细胞死亡形式 {svg_11}. 研究 7DHC 在这一过程中的作用可以提供对细胞死亡机制和潜在治疗靶点的见解 {svg_12}.
生物合成研究
7-脱氢胆固醇已被用于 7-脱氢胆固醇生物合成的重新设计 {svg_13}. 这项研究可以提供对固醇生物合成途径以及生物工程中潜在应用的见解 {svg_14}.
作用机制
Target of Action
7-Dehydrocholesterol-d7, also known as (3beta)-7-Dehydro Cholesterol-d7 or Cholesta-5,7-dien-3beta-ol-d7, is a key molecule in the biosynthesis of cholesterol and vitamin D3 . The primary target of this compound is the enzyme 7-dehydrocholesterol reductase (DHCR7), which is the terminal enzyme of mammalian sterol biosynthesis . DHCR7 converts 7-dehydrocholesterol (7-DHC) to cholesterol .
Mode of Action
7-Dehydrocholesterol-d7 interacts with its target, DHCR7, by serving as a substrate for the enzyme . The inhibition of DHCR7 leads to an increase in the levels of 7-dehydrocholesterol (7-DHC), the substrate of DHCR7 . This interaction results in changes in the cell’s sensitivity to ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation .
Biochemical Pathways
The action of 7-dehydrocholesterol-d7 affects the pathway of cholesterol biosynthesis . Specifically, it is involved in the distal cholesterol synthesis pathway, where key enzymes regulate the levels of 7-DHC to control the sensitivity of cells to ferroptosis . The enzymes MSMO1, CYP51A1, EBP, and SC5D are potential suppressors of ferroptosis, while DHCR7 is a promoter of ferroptosis .
Pharmacokinetics
It is known that the compound is a precursor in the biosynthesis of cholesterol and vitamin d3
Result of Action
The action of 7-dehydrocholesterol-d7 results in changes in the cell’s sensitivity to ferroptosis . By controlling the levels of 7-DHC, cells can regulate their sensitivity to this form of cell death . This has implications for the treatment of various diseases, including cancer and ischemia-reperfusion injury .
Action Environment
The action of 7-dehydrocholesterol-d7 can be influenced by environmental factors. For instance, UVB absorption by 7-dehydrocholesterol in the skin triggers the production of vitamin D and its metabolites, which maintain calcium homeostasis
生化分析
Biochemical Properties
Cholesta-5,7-dien-3beta-ol-d7 is involved in several biochemical reactions, primarily in the synthesis of vitamin D3. It interacts with the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the reduction of the double bond between the 7th and 8th carbon atoms, converting it into cholesterol . This interaction is crucial for maintaining cholesterol homeostasis in the body. Additionally, Cholesta-5,7-dien-3beta-ol-d7 can be converted into vitamin D3 through a photochemical reaction induced by ultraviolet B (UVB) radiation .
Cellular Effects
Cholesta-5,7-dien-3beta-ol-d7 influences various cellular processes. It is essential for the proper functioning of cell membranes, contributing to their fluidity and integrity . This compound also affects cell signaling pathways, particularly those involving cholesterol and its derivatives. For instance, it can modulate the activity of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism . Furthermore, Cholesta-5,7-dien-3beta-ol-d7 impacts gene expression by serving as a precursor for vitamin D3, which regulates the expression of numerous genes involved in calcium and phosphate homeostasis .
Molecular Mechanism
At the molecular level, Cholesta-5,7-dien-3beta-ol-d7 exerts its effects through various mechanisms. It binds to and activates the enzyme 7-dehydrocholesterol reductase (DHCR7), facilitating the conversion of 7-dehydrocholesterol to cholesterol . This binding interaction is critical for maintaining cholesterol levels in cells. Additionally, upon exposure to UVB radiation, Cholesta-5,7-dien-3beta-ol-d7 undergoes a photochemical reaction, resulting in the formation of previtamin D3, which is subsequently converted to vitamin D3 . This process is vital for the regulation of calcium and phosphate metabolism in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cholesta-5,7-dien-3beta-ol-d7 can vary over time. The compound is relatively stable under normal conditions but can degrade upon prolonged exposure to light and air . In vitro studies have shown that Cholesta-5,7-dien-3beta-ol-d7 can be converted to vitamin D3 upon exposure to UVB radiation, with the rate of conversion depending on the intensity and duration of the exposure . Long-term studies have indicated that sustained levels of Cholesta-5,7-dien-3beta-ol-d7 can influence cellular functions, particularly those related to lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Cholesta-5,7-dien-3beta-ol-d7 in animal models are dose-dependent. At physiological levels, it plays a crucial role in maintaining cholesterol homeostasis and supporting vitamin D3 synthesis . At higher doses, it can lead to the accumulation of cholesterol and its derivatives, potentially causing adverse effects such as hypercholesterolemia and related cardiovascular issues . Toxicity studies have shown that excessive levels of Cholesta-5,7-dien-3beta-ol-d7 can disrupt normal cellular functions and lead to oxidative stress .
Metabolic Pathways
Cholesta-5,7-dien-3beta-ol-d7 is involved in several metabolic pathways, primarily those related to cholesterol and vitamin D3 synthesis. It serves as a substrate for the enzyme 7-dehydrocholesterol reductase (DHCR7), which converts it into cholesterol . Additionally, upon exposure to UVB radiation, Cholesta-5,7-dien-3beta-ol-d7 is converted into previtamin D3, which is then transformed into vitamin D3 through a series of thermal isomerization reactions . These metabolic pathways are essential for maintaining lipid homeostasis and regulating calcium and phosphate metabolism in the body.
Transport and Distribution
Within cells and tissues, Cholesta-5,7-dien-3beta-ol-d7 is transported and distributed through various mechanisms. It is primarily localized in cell membranes, where it contributes to membrane fluidity and integrity . The compound can also be transported through the bloodstream, bound to lipoproteins such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL) . This transport mechanism ensures the proper distribution of Cholesta-5,7-dien-3beta-ol-d7 to various tissues, where it can exert its biochemical effects.
Subcellular Localization
Cholesta-5,7-dien-3beta-ol-d7 is predominantly localized in the endoplasmic reticulum (ER) and cell membranes . In the ER, it is involved in the synthesis of cholesterol and other sterols . The compound’s localization in cell membranes is crucial for maintaining membrane fluidity and integrity . Additionally, Cholesta-5,7-dien-3beta-ol-d7 can be found in lipid droplets, where it is stored and mobilized as needed . This subcellular localization is essential for its role in various biochemical and cellular processes.
属性
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLRSWJYQTBFZ-UDEPUTHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions using gas chromatography to quantify 7-dehydrocholesterol in a patient suspected of having SLOS. Why is the deuterated form (cholesta-5,7-dien-3beta-ol-d7) particularly useful in this analytical method?
A1: Cholesta-5,7-dien-3beta-ol-d7 serves as an ideal internal standard in gas chromatography-mass spectrometry (GC-MS) analysis for quantifying 7-dehydrocholesterol in biological samples. Here's why:
- Accurate Quantification: By adding a known amount of cholesta-5,7-dien-3beta-ol-d7 to the patient sample, scientists can compare the peak area ratios of the deuterated standard and the patient's 7-dehydrocholesterol in the mass spectra. This comparison allows for accurate and precise quantification of 7-dehydrocholesterol, even at low concentrations [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)

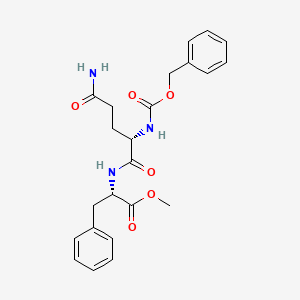

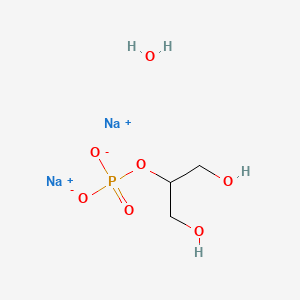
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)
